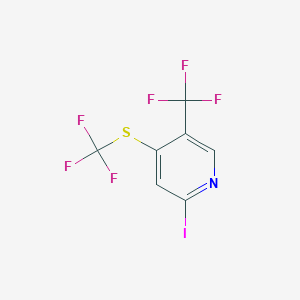

3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Trifluoromethoxy)aniline” and “3,5-Bis(trifluoromethyl)aniline” are used in chemical synthesis . They are part of the Thermo Scientific Chemicals brand product line, which was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

“3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline”, Schiff’s base and “5,7-bis(trifluoromethyl)aniline”. It was also used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction and “N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea”, an organocatalyst .

Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethoxy)aniline” is C7H6F3NO . The InChI Key is SADHVOSOZBAAGL-UHFFFAOYSA-N . The molecular formula of “3,5-Bis(trifluoromethyl)aniline” is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“3-(Trifluoromethoxy)aniline” is a clear pale yellow to pale brown liquid . It has a refractive index of 1.4640-1.4680 at 20°C . It is not miscible or difficult to mix in water . The density is 1.325, and it has a boiling point of 72°C to 75°C (8mmHg) . The flash point is 85°C (185°F) .

科学的研究の応用

Nonlinear Optical Materials

3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline and similar compounds have been studied for their applications in nonlinear optical (NLO) materials. This is due to their unique vibrational properties, as investigated through Fourier Transform-Infrared and Fourier Transform-Raman techniques. The effects of substituent positions and the structure of aniline on the vibrational spectra of these molecules have been a focus of this research (Revathi et al., 2017).

Pharmaceutical and Agrochemical Applications

The trifluoromethylthio group, a key component of 3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline, is increasingly important in pharmaceutical, agrochemical, and material chemistry. It is used to modulate lipophilicity, bioavailability, and metabolic stability of newly designed molecules. The role of this group in drug discovery and the presence of SCF3 residue in certain drugs on the market highlight its significance (Rossi et al., 2018).

Synthesis of Isoxazoles and 1,3,5-Triazines

The anionically activated trifluoromethyl group in 3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline can facilitate the synthesis of isoxazoles and 1,3,5-triazines. This demonstrates the compound's utility in creating complex molecular structures, important in the development of various chemical compounds (Strekowski et al., 1995).

Electrophilic Trifluoromethylthiolation

This compound's role in facilitating electrophilic trifluoromethylthiolation reactions is crucial. Such reactions are important in pharmaceutical sciences, as they can improve drug molecule's cell-membrane permeability and enhance chemical and metabolic stability (Shao et al., 2015).

Safety and Hazards

作用機序

Target of Action

It’s known that trifluoromethyl-containing compounds are often used in the research and development of drugs, agrochemicals, and functional materials .

Mode of Action

It’s known that trifluoromethylthiolation reactions are important transformations in the synthesis of various compounds . For instance, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride .

Biochemical Pathways

It’s known that an oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

生化学分析

Biochemical Properties

3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl and trifluoromethylthio groups can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed that compounds with trifluoromethyl groups can act as inhibitors for certain enzymes involved in metabolic pathways .

Cellular Effects

The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethyl-containing compounds can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the expression of genes involved in stress responses and metabolic regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the enzyme’s conformation and function, ultimately affecting cellular processes . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that trifluoromethyl-containing compounds can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have additional biological effects . Long-term exposure to 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline in in vitro or in vivo studies has been associated with changes in cellular metabolism and stress responses .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl groups can influence the activity of enzymes involved in oxidative metabolism, leading to changes in the production and utilization of metabolic intermediates . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the levels of key metabolites, thereby altering cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution within cells . Once inside the cell, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

特性

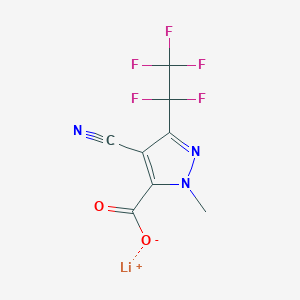

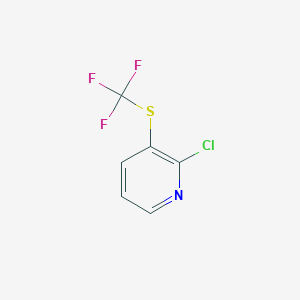

IUPAC Name |

3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKHKUZKSLAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)